molecular formula C14H18FNO4S B186130 Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate CAS No. 5352-24-9

Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate

Cat. No. B186130
CAS RN: 5352-24-9
M. Wt: 315.36 g/mol
InChI Key: ZTJRIPZDFXLFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate, also known as EFDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential medical applications. EFDP belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties and mechanism of action.

Mechanism Of Action

The mechanism of action of Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate is not fully understood, but it is believed to act primarily by inhibiting the activity of voltage-gated sodium channels in the nervous system. This inhibition leads to a decrease in the excitability of neurons, resulting in a reduction in pain and inflammation.

Biochemical And Physiological Effects

Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory mediators, such as prostaglandins and cytokines. Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate has several advantages for use in laboratory experiments, including its high potency and specificity for sodium channels. However, Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate is also known to have potential toxicity, and caution should be exercised when working with this compound.

Future Directions

There are several potential future directions for research on Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate, including its use in the treatment of chronic pain conditions, its potential as an anti-inflammatory agent, and its effects on neuronal excitability. Further studies are needed to fully understand the pharmacological properties and mechanism of action of Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate and to determine its potential as a therapeutic agent.

Synthesis Methods

Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate can be synthesized using various methods, including the reaction of 4-fluorophenylsulfonyl chloride with piperidine-4-carboxylic acid, followed by the addition of ethyl alcohol. The reaction is typically carried out under controlled conditions, and the resulting product is purified using chromatography techniques.

Scientific Research Applications

Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anesthetic agent. Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate has been shown to have potent analgesic effects in animal models, and it has been suggested that it may be effective in treating chronic pain conditions.

properties

CAS RN

5352-24-9

Product Name

Ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate

Molecular Formula

C14H18FNO4S

Molecular Weight

315.36 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C14H18FNO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3

InChI Key

ZTJRIPZDFXLFRK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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